GPDA

Description

Propriétés

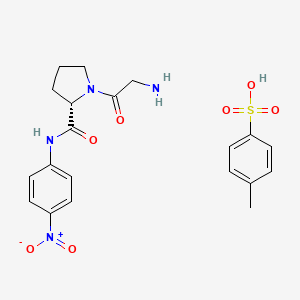

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4.C7H8O3S/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11H,1-2,7-8,14H2,(H,15,19);2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLUWCXVWCBOPP-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628400 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--glycyl-N-(4-nitrophenyl)-L-prolinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65096-46-0 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--glycyl-N-(4-nitrophenyl)-L-prolinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction to Glycerophosphodiesters and their Enzymatic Hydrolysis

References

- 1. Two Glycerol-3-Phosphate Dehydrogenases from Chlamydomonas Have Distinct Roles in Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the Arabidopsis glycerophosphodiester phosphodiesterase (GDPD) family reveals a role of the plastid-localized AtGDPD1 in maintaining cellular phosphate homeostasis under phosphate starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Focus on the glycerophosphocholine pathway in choline phospholipid metabolism of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Glycerophosphodiester phosphodiesterase domain containing 5 (GDPD5) expression correlates with malignant choline phospholipid metabolite profiles in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glycerophospholipid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Glycylproline p-nitroanilide tosylate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of Glycylproline p-nitroanilide tosylate, a chromogenic substrate pivotal in the study of dipeptidyl peptidase IV (DPP-IV) and other related enzymes. This document details its chemical characteristics, provides experimental protocols for its use, and illustrates the underlying biochemical principles.

Core Chemical Properties

Glycylproline p-nitroanilide tosylate is a synthetic dipeptide derivative widely used in biochemical assays. The inclusion of a p-nitroanilide group allows for the colorimetric quantification of enzymatic activity, while the tosylate salt form enhances its solubility and stability.

Physical and Chemical Data

The following table summarizes the key quantitative data for Glycylproline p-nitroanilide tosylate.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄N₄O₇S | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 464.49 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Solubility | 1 M HCl: 50 mg/mLDMF: 50 mg/mLWater: 50 mg/mL | --INVALID-LINK-- |

| Storage Temperature | -20°C | --INVALID-LINK-- |

| Melting Point | Data not readily available | |

| pKa | Data not readily available | |

| UV Absorption Maximum (λmax) | Data not readily available for the substrate. The product, p-nitroaniline, is measured at 405 nm.[1] |

Mechanism of Action in Enzyme Assays

Glycylproline p-nitroanilide tosylate is a substrate for dipeptidyl peptidase IV (DPP-IV), an enzyme that cleaves X-proline dipeptides from the N-terminus of polypeptides. The enzymatic reaction hydrolyzes the amide bond between the proline and the p-nitroaniline moiety. This cleavage releases p-nitroaniline, a yellow-colored chromophore that can be quantified spectrophotometrically at 405 nm. The rate of p-nitroaniline formation is directly proportional to the DPP-IV activity in the sample.

References

The gpdA Promoter of Aspergillus nidulans: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The glyceraldehyde-3-phosphate dehydrogenase gene promoter (gpdA) from the filamentous fungus Aspergillus nidulans is a cornerstone of fungal biotechnology and molecular biology. Its robust and largely constitutive expression has made it an invaluable tool for driving the expression of heterologous genes, enabling research into fungal genetics, secondary metabolite production, and the development of novel therapeutics. This technical guide provides an in-depth exploration of the this compound promoter, its regulation, and its application in scientific research, complete with quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Core Concepts: Function and Regulation

The this compound gene encodes the key glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase, which plays a vital role in central carbon metabolism.[1][2] Due to the fundamental importance of glycolysis, the this compound promoter is highly active under most growth conditions, leading to its classification as a strong, constitutive promoter.[1][2][3] This high level of expression has been leveraged to produce a variety of proteins, with reports of intracellular protein accumulation reaching 10-25% of the total soluble protein.[4]

While generally considered constitutive, the activity of the this compound promoter is not entirely static. Research has revealed that its expression is influenced by environmental signals, most notably osmotic stress.[1][5][6] This transcriptional activation in response to changes in osmotic pressure adds a layer of regulatory complexity and offers opportunities for modulating gene expression.

Key Regulatory Elements

The strength and regulation of the this compound promoter are dictated by specific DNA sequences within its upstream region. Deletion analyses have identified two primary upstream activating sequences (UASs) located approximately 250 and 650 nucleotides upstream of the major transcription start point.[7] One particularly important element is a conserved sequence known as the "gpd box."[8] The number of copies of this gpd box has been shown to significantly impact the transcriptional efficiency of the promoter.[9][10]

Quantitative Analysis of this compound Promoter Activity

The following tables summarize key quantitative data regarding the activity of the this compound promoter under various conditions, providing a valuable resource for experimental design and interpretation.

Table 1: Effect of Osmotic Stress on this compound Promoter Activity

The following data, derived from studies using a this compound-uidA (GUS reporter) fusion, demonstrates the transcriptional activation of the this compound promoter in response to different osmotic agents.[1]

| Osmoticum | Concentration | Fold Increase in GUS Activity |

| NaCl | 1.0 M | 1.4 |

| NaCl | 1.5 M | 2.1 |

| NaCl | 2.0 M | 2.7 |

| Polyethylene Glycol (PEG) | - | 4.9 |

| KCl | - | 7.5 |

| Na₂SO₄ | - | 8.4 |

Table 2: Impact of Salt Shock on this compound Promoter-driven GUS Activity

This table illustrates the dynamic response of the this compound promoter to a sudden increase in salt concentration (salt shock).[1]

| Time after 2M NaCl Shock (hours) | GUS Specific Activity (Units) |

| 0 | 38 ± 4 |

| 2 | 26 ± 5 |

| 12 | 42 ± 7 |

| 18 | 39 ± 8 |

| 24 | 76 ± 10 |

| 30 | 74 ± 12 |

Table 3: Influence of gpd Box Copy Number on Promoter Strength

Experiments in Aspergillus niger using a modified A. nidulans this compound promoter driving a xylanase reporter gene (xynB) have quantified the effect of varying the number of "gpd box" elements.[10]

| Promoter Construct | Number of gpd Boxes | Xylanase Activity (U/mL) | Relative Transcription Level |

| Pthis compound-xynB | 1 | 1578.67 | 1.0 |

| PgpdA2B-xynB | 2 | 2333.88 | 2.8 |

| PgpdA3B-xynB | 3 | 3588.38 | 5.7 |

| PgpdA4B-xynB | 4 | 3183.51 | 4.3 |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate the key signaling pathway influencing this compound expression and a typical experimental workflow for its use.

Osmotic Stress Signaling Pathway in Aspergillus nidulans

The transcriptional activation of the this compound promoter by osmotic stress is mediated by the High Osmolarity Glycerol (HOG) pathway.[11][12] This conserved MAP kinase cascade is a primary mechanism by which fungi adapt to changes in their osmotic environment.

Caption: Osmotic stress signaling pathway in A. nidulans.

Experimental Workflow for Heterologous Gene Expression using the this compound Promoter

The following diagram outlines a typical workflow for utilizing the this compound promoter to express a gene of interest (GOI) in Aspergillus nidulans.

Caption: Workflow for this compound-driven gene expression.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments involved in the study and application of the this compound promoter in Aspergillus nidulans.

Protoplast Transformation of Aspergillus nidulans

This protocol is a standard method for introducing foreign DNA into A. nidulans.

Materials:

-

A. nidulans spores

-

Minimal medium (MM) with appropriate supplements

-

Osmotic medium (1.2 M MgSO₄, 10 mM sodium phosphate (B84403), pH 5.8)

-

Glucanex or Novozyme 234

-

STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 10 mM CaCl₂)

-

PEG solution (60% PEG 4000, 10 mM Tris-HCl pH 7.5, 10 mM CaCl₂)

-

Regeneration medium (MM with 1.2 M sorbitol and selective agents)

-

Plasmid DNA carrying the this compound promoter construct

Procedure:

-

Inoculate 10⁸ conidiospores into 100 mL of supplemented MM and incubate with shaking at 37°C for 7-8 hours until germ tubes emerge.

-

Harvest the mycelium by filtration and wash with sterile water.

-

Resuspend the mycelium in 10 mL of osmotic medium containing a cell wall-degrading enzyme mix (e.g., 100 mg Glucanex).

-

Incubate at 30°C with gentle shaking for 60-90 minutes to generate protoplasts.

-

Separate protoplasts from mycelial debris by filtration through sterile glass wool.

-

Pellet the protoplasts by centrifugation at 3000 x g for 5 minutes.

-

Gently wash the protoplasts twice with 10 mL of STC buffer.

-

Resuspend the protoplasts in 100 µL of STC buffer.

-

Add 5-10 µg of plasmid DNA to the protoplast suspension and incubate on ice for 20 minutes.

-

Add 1 mL of PEG solution and incubate at room temperature for 15 minutes.

-

Add 10 mL of STC buffer and mix gently.

-

Pellet the protoplasts by centrifugation and resuspend in 500 µL of STC buffer.

-

Plate the protoplast suspension onto regeneration medium and incubate at 37°C until transformants appear.

β-Glucuronidase (GUS) Reporter Assay

This assay is used to quantify the activity of the this compound promoter when fused to the uidA reporter gene.

Materials:

-

A. nidulans mycelium from a transformed strain

-

GUS extraction buffer (e.g., 50 mM sodium phosphate pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 0.1% sodium lauroyl sarcosinate, 10 mM β-mercaptoethanol)

-

GUS assay buffer (extraction buffer containing 1 mM 4-methylumbelliferyl-β-D-glucuronide - MUG)

-

Stop buffer (0.2 M Na₂CO₃)

-

Fluorometer

Procedure:

-

Harvest mycelium by filtration, freeze in liquid nitrogen, and grind to a fine powder.

-

Resuspend the powdered mycelium in GUS extraction buffer and vortex vigorously.

-

Clarify the lysate by centrifugation at 12,000 x g for 10 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

Pre-warm aliquots of GUS assay buffer to 37°C.

-

Start the reaction by adding a small volume of the protein extract to the pre-warmed assay buffer.

-

Incubate the reaction at 37°C. Take time-point samples by removing an aliquot of the reaction and adding it to the stop buffer.

-

Measure the fluorescence of the stopped reactions using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.

-

Calculate the GUS activity as pmol of 4-methylumbelliferone (B1674119) (MU) produced per minute per mg of protein.

Southern Blot Analysis for Genomic Integration

This technique is used to confirm the integration of the this compound promoter construct into the A. nidulans genome.

Materials:

-

Genomic DNA from transformed and wild-type A. nidulans

-

Restriction enzymes

-

Agarose (B213101) gel electrophoresis system

-

Nylon membrane

-

Denaturation solution (0.5 M NaOH, 1.5 M NaCl)

-

Neutralization solution (0.5 M Tris-HCl pH 7.5, 1.5 M NaCl)

-

20x SSC buffer

-

Hybridization buffer

-

Labeled DNA probe specific to the transformed construct

-

Detection system (e.g., autoradiography or chemiluminescence)

Procedure:

-

Digest 10-20 µg of genomic DNA with appropriate restriction enzymes overnight.

-

Separate the DNA fragments by agarose gel electrophoresis.

-

Depurinate the gel (optional, for large fragments) in 0.25 M HCl for 10 minutes.

-

Denature the DNA in the gel by soaking in denaturation solution for 30 minutes.

-

Neutralize the gel by soaking in neutralization solution for 30 minutes.

-

Transfer the DNA from the gel to a nylon membrane via capillary transfer using 10x or 20x SSC buffer overnight.

-

UV cross-link the DNA to the membrane.

-

Pre-hybridize the membrane in hybridization buffer at the appropriate temperature for 2-4 hours.

-

Add the denatured, labeled probe to the hybridization buffer and incubate overnight.

-

Wash the membrane with low and high stringency buffers to remove non-specifically bound probe.

-

Detect the probe signal using the appropriate method.

Northern Blot Analysis for Gene Expression

This method is used to detect and quantify the transcript levels of the gene driven by the this compound promoter.

Materials:

-

Total RNA from transformed and wild-type A. nidulans

-

Formaldehyde-agarose gel electrophoresis system

-

MOPS buffer

-

Nylon membrane

-

Transfer buffer (e.g., 10x SSC)

-

Hybridization buffer

-

Labeled DNA or RNA probe specific to the gene of interest

-

Detection system

Procedure:

-

Isolate total RNA from mycelium using a standard protocol.

-

Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel.

-

Transfer the RNA from the gel to a nylon membrane via capillary transfer overnight.

-

UV cross-link the RNA to the membrane.

-

Pre-hybridize the membrane in hybridization buffer for 2-4 hours.

-

Add the denatured, labeled probe and incubate overnight.

-

Perform stringent washes to remove background signal.

-

Detect the hybridized probe to visualize the transcript of interest.

Conclusion

The this compound promoter from Aspergillus nidulans remains a powerful and versatile tool for researchers in fungal genetics and biotechnology. Its strong, relatively constitutive activity, coupled with a growing understanding of its regulation by environmental cues like osmotic stress, provides a robust platform for a wide range of applications. By understanding the quantitative aspects of its performance and mastering the key experimental techniques detailed in this guide, researchers can effectively harness the power of the this compound promoter to advance their scientific endeavors.

References

- 1. Transcriptional Activation of the Aspergillus nidulans this compound Promoter by Osmotic Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Effect of gpd box copy numbers in the this compound promoter of Aspergillus nidulans on its transcription efficiency in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Osmotic stress-coupled maintenance of polar growth in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. users.uoa.gr [users.uoa.gr]

- 6. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus nidulans as a Heterologous Host - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. A rapid method for efficient gene replacement in the filamentous fungus Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Aspergillus nidulans HOG pathway is activated only by two-component signalling pathway in response to osmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the gpdA Gene in Fungal Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The gpdA gene, encoding the highly conserved enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), represents a cornerstone of central carbon metabolism in fungi. As a key catalyst in the glycolytic pathway, the protein product of this compound facilitates the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a critical energy-yielding step. This technical guide provides an in-depth exploration of the this compound gene's function in fungal glycolysis, its regulation, and its broader implications in fungal physiology and pathogenesis. We delve into the molecular mechanisms governing this compound expression, present quantitative data on its activity under various conditions, and provide detailed experimental protocols for its study. Furthermore, this guide explores the concept of GAPDH as a "moonlighting" protein, highlighting its non-glycolytic roles that contribute to fungal virulence and interaction with the host environment. This comprehensive overview is intended to serve as a valuable resource for researchers and professionals in mycology, drug development, and biotechnology.

Introduction: The Centrality of this compound in Fungal Metabolism

Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process.[1] In fungi, this pathway is essential for energy production and providing precursors for various biosynthetic processes.[2] At the heart of this pathway lies the enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), encoded by the this compound gene.[3] The this compound gene is typically characterized by its strong, constitutive expression, making its promoter a popular tool for robust heterologous gene expression in fungal biotechnology.[4][5]

While this compound is the primary glycolytic GAPDH, many fungi possess other GAPDH isozymes, such as GpdC, which can play roles in specific stress responses, like tolerance to reactive nitrogen species, by utilizing NADP+ as a cofactor instead of NAD+.[6] This highlights a metabolic flexibility that allows fungi to adapt to diverse and often challenging environments.

Beyond its canonical role in glycolysis, the GAPDH protein has been identified as a "moonlighting" protein, exhibiting functions independent of its enzymatic activity. These non-glycolytic roles can include adhesion to host cells and components of the extracellular matrix, contributing to the virulence of pathogenic fungi.

The Core Function: this compound in the Glycolytic Pathway

The protein product of the this compound gene, GAPDH, catalyzes the sixth step of glycolysis: the oxidative phosphorylation of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate (1,3-BPG). This reaction is a critical energy-conserving step in the pathway.

Reaction:

Glyceraldehyde-3-phosphate + NAD+ + Pi ↔ 1,3-bisphosphoglycerate + NADH + H+

This reaction is significant for two primary reasons:

-

It generates a high-energy phosphate (B84403) bond in 1,3-bisphosphoglycerate, which is subsequently used to produce ATP in the next step of glycolysis.

-

It produces a molecule of NADH, which can be reoxidized through the electron transport chain to generate additional ATP under aerobic conditions.

Quantitative Data on this compound Expression and Activity

The expression of the this compound gene and the activity of its protein product can be influenced by various environmental factors. The following table summarizes quantitative data from studies on Aspergillus nidulans under osmotic stress.

| Condition | Fold Change in this compound Expression/Activity | Reference |

| Gradual adaptation to increasing NaCl concentrations | 2.7-fold increase in GUS activity (reporter for this compound promoter) | [3] |

| 2-hour exposure to 2 M NaCl (salt shock) | Reduction in GUS activity | [3] |

| 24-hour exposure to 2 M NaCl | 2-fold increase in GUS activity | [3] |

| Adaptation to Na2SO4 | 8.4-fold increase in GUS activity | [3] |

| Adaptation to polyethylene (B3416737) glycol (PEG) | 4.9-fold increase in GUS activity | [3] |

| Adaptation to KCl | 7.5-fold increase in GUS activity | [3] |

| Internalization by murine macrophages (Penicillium marneffei) | Downregulation of this compound expression | [7] |

Regulation of this compound Expression and Glycolysis

The regulation of glycolysis is crucial for fungi to adapt their metabolism to the available carbon sources and environmental conditions. This regulation occurs at both the transcriptional and post-transcriptional levels.

Transcriptional Regulation of the this compound Promoter

The promoter of the this compound gene contains specific sequence elements that are recognized by transcription factors. In Aspergillus nidulans, two upstream activating sequences have been identified that are crucial for the high-level constitutive expression of the gene.[8] While specific transcription factors that directly bind the this compound promoter in Aspergillus nidulans are not fully elucidated, studies in other fungi provide insights into the general mechanisms of glycolytic gene regulation.

In Candida albicans, the transcription factors Tye7 and Gal4 are key activators of glycolytic genes.[9][10] They exhibit functional redundancy, and their binding to glycolytic gene promoters is dependent on the carbon source.[9][11] In Saccharomyces cerevisiae, the Gcr1p-Gcr2p complex is a major transcriptional activator of glycolytic genes.[12]

Broader Glycolytic Regulation

The entire glycolytic pathway is tightly regulated to meet the cell's energetic and biosynthetic needs. In yeast, the Ras-adenylate cyclase pathway and the cAMP-protein kinase A (PKA) pathway play significant roles in regulating the expression of some glycolytic genes, particularly in response to glucose availability.[13] The formation of glucose-6-phosphate is a key signal for the transcriptional activation of many glycolytic genes.[13]

Experimental Protocols

Gene Knockout and Overexpression of this compound

Objective: To study the functional role of this compound through its deletion or increased expression.

Methodology: A CRISPR/Cas9 system can be efficiently used for gene targeting in Aspergillus species.[14]

-

Construct Design:

-

A vector containing the Cas9 nuclease under the control of a strong constitutive promoter (e.g., the A. nidulans this compound promoter itself) and a selectable marker is used.[14]

-

A single guide RNA (sgRNA) specific to the this compound gene is designed and cloned into the vector.

-

For knockout, a donor DNA template with homology arms flanking a selectable marker is co-transformed.

-

For overexpression, the this compound gene can be cloned under the control of an even stronger or an inducible promoter.

-

-

Transformation:

-

Protoplasts of the fungal strain are prepared.

-

The CRISPR/Cas9 plasmid and the donor DNA (for knockout) are introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.

-

-

Selection and Verification:

-

Transformants are selected on appropriate media.

-

Genomic DNA is extracted from the transformants, and successful gene targeting is verified by PCR and Southern blotting.

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Enzyme Assay

Objective: To quantify the enzymatic activity of this compound in fungal cell extracts.

Principle: The assay measures the rate of NADH production, which is directly proportional to GAPDH activity. The increase in absorbance at 340 nm due to NADH formation is monitored spectrophotometrically.[6][15]

Reagents:

-

Assay Buffer: 30 mM sodium pyrophosphate, pH 8.4.[6]

-

1 mM NAD+.[6]

-

3 mM Glyceraldehyde-3-phosphate (GAP).[6]

-

Fungal cell extract.

Procedure:

-

Prepare fungal cell extracts by disrupting mycelia (e.g., by grinding in liquid nitrogen) in an appropriate lysis buffer.[6]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

In a cuvette, mix the assay buffer and NAD+.

-

Add the cell extract to the cuvette.

-

Initiate the reaction by adding GAP.

-

Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH formation (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Metabolite Extraction and Analysis for Glycolysis Intermediates

Objective: To quantify the intracellular concentrations of glycolytic intermediates.

Methodology: Rapid quenching of metabolism followed by metabolite extraction and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17]

-

Quenching:

-

Rapidly harvest fungal mycelia and immediately quench metabolic activity by immersing in a cold solvent, such as 60% methanol (B129727) at -40°C.[18] This is crucial to prevent changes in metabolite levels during sample processing.

-

-

Extraction:

-

Extract metabolites from the quenched mycelia using a suitable solvent system. A common method involves using boiling buffered ethanol, which is effective for a broad range of metabolites and also inactivates enzymes.[18]

-

Alternatively, a biphasic extraction with chloroform/methanol/water can be used to separate polar and non-polar metabolites.[16]

-

-

Analysis:

-

The extracted metabolites are derivatized (for GC-MS) and then analyzed by GC-MS or LC-MS.

-

Metabolites are identified based on their retention times and mass spectra compared to known standards.

-

Quantification is achieved by integrating the peak areas of the identified metabolites.

-

Broader Implications and Future Directions

The central role of this compound in fungal glycolysis makes it an attractive target for the development of novel antifungal drugs. Inhibiting this compound would disrupt a critical energy-producing pathway, potentially leading to fungal cell death. However, the high degree of conservation of GAPDH across eukaryotes presents a challenge for developing fungus-specific inhibitors.

The "moonlighting" functions of this compound in fungal pathogenesis, such as its role in adhesion, offer alternative avenues for therapeutic intervention. Targeting these non-glycolytic functions could disrupt the ability of pathogenic fungi to colonize and infect a host, without directly affecting the highly conserved catalytic site of the enzyme.

Future research should focus on:

-

Elucidating the specific signaling pathways and transcription factors that regulate this compound expression in various fungal species, particularly in response to host-derived signals.

-

Further characterizing the non-glycolytic functions of this compound and their contribution to fungal virulence.

-

Developing high-throughput screening assays to identify specific inhibitors of fungal this compound or its moonlighting functions.

Conclusion

The this compound gene and its protein product, GAPDH, are indispensable for fungal glycolysis and, by extension, for fungal growth and survival. Its strong, constitutive expression has made it a valuable tool in biotechnology, while its central metabolic role and moonlighting functions make it a subject of intense interest in the fields of mycology and drug development. A thorough understanding of the function and regulation of this compound is crucial for developing new strategies to combat fungal diseases and for harnessing the metabolic potential of fungi in various industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Tandem Affinity Purification: Principles, Techniques, and Applications - Creative Proteomics [creative-proteomics.com]

- 3. Transcriptional Activation of the Aspergillus nidulans this compound Promoter by Osmotic Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Fungal Gene Expression on Demand: an Inducible, Tunable, and Metabolism-Independent Expression System for Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Fungal glyceraldehyde 3-phosphate dehydrogenase GpdC maintains glycolytic mechanism against reactive nitrogen stress-induced damage [frontiersin.org]

- 7. Molecular analysis of the Penicillium marneffei glyceraldehyde-3-phosphate dehydrogenase-encoding gene (this compound) and differential expression of this compound and the isocitrate lyase-encoding gene (acuD) upon internalization by murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional elements in the promoter region of the Aspergillus nidulans this compound gene encoding glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptional Regulation of Carbohydrate Metabolism in the Human Pathogen Candida albicans | PLOS Pathogens [journals.plos.org]

- 10. Strain variation in Candida albicans glycolytic gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Expression of GCR1, the transcriptional activator of glycolytic enzyme genes in the yeast Saccharomyces cerevisiae, is positively autoregulated by Gcr1p - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Signalling pathways leading to transcriptional regulation of genes involved in the activation of glycolysis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

The Aspergillus nidulans gpdA Promoter: A Technical Guide to its Discovery, History, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The glyceraldehyde-3-phosphate dehydrogenase gene promoter (gpdA) from the filamentous fungus Aspergillus nidulans is a cornerstone of fungal biotechnology. Renowned for its strong, constitutive activity, it has become a workhorse for driving high-level expression of both homologous and heterologous genes. This technical guide provides a comprehensive overview of the discovery, history, and functional characterization of the this compound promoter, offering researchers, scientists, and drug development professionals a detailed resource for its effective application.

Discovery and Initial Characterization

The journey to understanding the this compound promoter began with the cloning and sequencing of the corresponding gene. The nucleotide sequence of a 1.3-kb region upstream from the start codon (ATG) was determined, laying the groundwork for functional analysis.[1] Early studies focused on dissecting the promoter's architecture to identify key regulatory elements. Through a series of deletion analyses and reporter gene fusions, researchers successfully pinpointed several critical regions that govern its high transcriptional activity.[1]

Two primary upstream activating sequences (UASs) were identified, located approximately 650 and 250 nucleotides upstream from the major transcription start point.[1] These elements were found to be crucial for transcriptional activation. Furthermore, a C+T-rich region situated directly upstream of the major transcription start point was demonstrated to be essential for the correct initiation of transcription.[1] These initial findings provided a foundational map of the promoter's functional landscape.

Regulatory Elements and Transcriptional Control

Subsequent research has further refined our understanding of the this compound promoter's regulatory network. A key discovery was the identification of a specific sequence motif, termed the "gpd box," which plays a significant role in modulating promoter strength.[2][3] Comparative sequence analysis between the this compound promoters of A. nidulans and Aspergillus niger highlighted the importance of this element.[2] Deletion of the gpd box was shown to decrease gene expression, while its insertion into other promoters could significantly enhance their activity, in some cases by up to 30-fold.[2][3]

While long considered a constitutive promoter, studies have revealed that the activity of the this compound promoter is not static and can be influenced by environmental cues.[4][5][6][7] Notably, osmotic stress has been shown to transcriptionally activate the promoter.[4][5][6][7] This finding has important implications for optimizing protein production, as manipulating culture conditions can be used to boost the expression of transgenes under the control of the this compound promoter.

Quantitative Analysis of this compound Promoter Activity

The strength of the this compound promoter has been quantified in numerous studies, often in comparison to other promoters or under varying conditions. These quantitative analyses are critical for researchers designing expression systems and for professionals in drug development aiming for predictable and high-yield production of therapeutic proteins.

Table 1: Regulation of this compound Promoter Activity by Osmotic Stress

| Osmoticum | Fold Increase in GUS Activity | Reference |

| NaCl (gradual adaptation) | 2.7 | [4][5] |

| Na2SO4 | 8.4 | [4][5] |

| KCl | 7.5 | [4][5] |

| Polyethylene Glycol (PEG) | 4.9 | [4][5] |

Table 2: Modulation of this compound Promoter Strength by gpd Box Copy Number

| Promoter Construct | Relative Xylanase Activity (U/mL) | Relative Transcription Level | Reference |

| Pthis compound (1 copy of gpd box) | 1578.67 | 1.0 | [2][8] |

| PgpdA2B (2 copies of gpd box) | 2333.88 | 2.8 | [2][8] |

| PgpdA3B (3 copies of gpd box) | 3588.38 | 5.7 | [2][8] |

| PgpdA4B (4 copies of gpd box) | 3183.51 | 4.3 | [2][8] |

Experimental Protocols

Harnessing the power of the this compound promoter requires robust and reliable experimental protocols. The following sections detail the core methodologies for promoter analysis and the use of the this compound promoter in Aspergillus transformation.

Promoter Activity Assays using Reporter Genes

A common method to quantify promoter strength involves fusing the promoter of interest to a reporter gene, such as lacZ (encoding β-galactosidase) or uidA (encoding β-glucuronidase, GUS). The activity of the reporter enzyme then serves as a proxy for the transcriptional activity of the promoter.

Key Steps:

-

Construct Design: The this compound promoter sequence is cloned upstream of the reporter gene in an expression vector.

-

Transformation: The resulting plasmid is introduced into an appropriate Aspergillus host strain. Protoplast-mediated transformation (PMT) and Agrobacterium-mediated transformation (AMT) are commonly used methods.[9][10][11][12]

-

Selection of Transformants: Transformants are selected based on a selectable marker present on the vector, such as antibiotic resistance or complementation of an auxotrophic mutation.[9][10]

-

Cultivation and Induction (if applicable): Transformed fungal strains are cultured under desired conditions. For studying the effect of osmotic stress, cultures are adapted to media containing high concentrations of salts or other osmotic agents.[4][5]

-

Protein Extraction and Enzyme Assay: Mycelia are harvested, and total soluble protein is extracted. The activity of the reporter enzyme is then measured using a suitable substrate and spectrophotometric or fluorometric detection.[4][5]

Aspergillus Transformation

Introducing expression cassettes containing the this compound promoter into Aspergillus is a fundamental step. The following provides a generalized overview of the widely used protoplast-mediated transformation protocol.

Materials:

-

Aspergillus spores

-

Liquid growth medium

-

Cell wall lysing enzymes (e.g., Glucanex)

-

Osmotic stabilizer (e.g., sorbitol)

-

PEG solution

-

Transformation vector containing the this compound promoter driving a gene of interest and a selectable marker

-

Selective regeneration medium

Procedure:

-

Spore Germination: Inoculate liquid medium with Aspergillus spores and incubate to obtain young mycelia.

-

Protoplast Formation: Harvest the mycelia and treat with a solution containing cell wall lysing enzymes and an osmotic stabilizer to generate protoplasts.

-

Transformation: Incubate the protoplasts with the transformation vector in the presence of PEG and calcium chloride to facilitate DNA uptake.

-

Regeneration and Selection: Plate the transformed protoplasts on a selective regeneration medium containing an osmotic stabilizer. Only transformants containing the selectable marker will be able to grow.

Visualizing Workflows and Pathways

To further clarify the experimental and biological processes discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for assaying this compound promoter activity using a reporter gene system.

Caption: Putative signaling pathway for the activation of the this compound promoter by osmotic stress.

Caption: Experimental workflow for modifying the this compound promoter by altering the copy number of the gpd box.

Conclusion

The Aspergillus nidulansthis compound promoter is a powerful and versatile tool for achieving high-level, constitutive gene expression in filamentous fungi. Its well-characterized nature, coupled with the ability to be modulated by environmental signals and genetic engineering, makes it an invaluable asset for both fundamental research and industrial applications, including drug development and the production of enzymes and other valuable proteins. This guide provides a solid foundation for understanding and utilizing this essential component of the fungal molecular toolkit.

References

- 1. Functional elements in the promoter region of the Aspergillus nidulans this compound gene encoding glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. An upstream activating sequence from the Aspergillus nidulans this compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptional Activation of the Aspergillus nidulans this compound Promoter by Osmotic Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Transcriptional activation of the Aspergillus nidulans this compound promoter by osmotic signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of gpd box copy numbers in the this compound promoter of Aspergillus nidulans on its transcription efficiency in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genetic Manipulation and Transformation Methods for Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Constitutive gpdA Promoter: A Technical Guide to Expression Levels and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glyceraldehyde-3-phosphate dehydrogenase gene promoter, gpdA, from the filamentous fungus Aspergillus nidulans, is a cornerstone in the field of fungal biotechnology and molecular biology.[1][2][3] Widely regarded as a strong constitutive promoter, it is frequently employed to drive high-level expression of heterologous genes in a variety of fungal hosts.[3][4][5] The protein it encodes, glyceraldehyde-3-phosphate dehydrogenase (GPD), is a key enzyme in glycolysis and can constitute up to 5% of the total soluble cellular protein.[1][2][3] This guide provides an in-depth overview of the expression levels driven by the this compound promoter, details the experimental protocols for its characterization, and visualizes the underlying molecular and experimental workflows.

Quantitative Analysis of this compound Promoter Activity

While the this compound promoter is considered constitutive, its activity can be influenced by environmental signals, particularly osmotic stress.[1][2][3][6] Furthermore, modifications to the promoter sequence, such as altering the copy number of regulatory elements, can significantly impact its transcriptional efficiency.[4] The following tables summarize quantitative data from various studies, providing a comparative look at this compound promoter-driven expression under different conditions.

Table 1: Expression of a this compound-uidA (GUS) Fusion in Aspergillus nidulans under Osmotic Stress

| Condition | GUS Specific Activity (Units*) | Fold Change vs. Unadapted | Reference |

| Unadapted | 40 | 1.0 | [2][3] |

| NaCl-adapted | 110 | 2.75 | [2][3] |

| NaCl-shocked (2h) | 26 | 0.65 | [2][3] |

| Na₂SO₄-adapted | - | 8.4 | [1][2][3][6] |

| KCl-adapted | - | 7.5 | [1][2][3][6] |

| Polyethylene (B3416737) glycol (PEG)-adapted | - | 4.9 | [1][2][3][6] |

*Units are not explicitly defined in the source material but are based on fluorometric assays with 4-methylumbelliferyl-β-d-glucuronide as a substrate.[1][3]

Table 2: Impact of gpd Box Copy Number on Xylanase (xynB) Expression in Aspergillus niger

| Promoter Construct | Number of gpd Boxes | Relative xynB Transcription Level | Reference |

| Pthis compound | 1 | 1.0 | [4] |

| PgpdA2B | 2 | 2.8 | [4] |

| PgpdA3B | 3 | 5.7 | [4] |

| PgpdA4B | 4 | 4.3 | [4] |

Table 3: Comparison of this compound with other Promoters in Aspergillus nidulans

| Promoter | Relative Strength vs. Pthis compound | Reporter System | Reference |

| PzipA | 2.9 | sfGFP | [7][8] |

| PsltA | 1.5 | sfGFP | [7][8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols derived from the cited literature for the analysis of this compound promoter activity.

Protocol 1: Quantification of this compound Promoter Activity using a β-Glucuronidase (GUS) Reporter Assay

This protocol is adapted from studies investigating the effect of osmotic stress on this compound promoter activity in Aspergillus nidulans.[1][3]

1. Fungal Strain and Culture Conditions:

- An A. nidulans strain transformed with a this compound-uidA gene fusion construct is used.

- For osmotic stress experiments, cultures are either gradually adapted to media containing high concentrations of salts (e.g., 2M NaCl, Na₂SO₄, KCl) or polyethylene glycol (PEG), or subjected to osmotic shock by transferring an unadapted culture to high-salt medium.[1][3]

2. Mycelium Harvesting and Protein Extraction:

- Mycelium is harvested by filtration, washed, and then frozen in liquid nitrogen.[3]

- The frozen mycelium is ground to a fine powder.[3]

- The powder is suspended in GUS extraction buffer and centrifuged at 12,000 x g for 30 minutes at 4°C.[3]

- The resulting supernatant is desalted using a Sephadex G-25 column.[3]

3. GUS Activity Assay:

- GUS specific activity is determined fluorometrically using 4-methylumbelliferyl-β-d-glucuronide as the substrate.[1][3]

- The assay measures the rate of production of the fluorescent product, 4-methylumbelliferone.

4. Data Analysis:

- GUS activity is normalized to the total protein concentration in the extract.

- Results are often presented as specific activity units or as a fold change relative to a control condition.[1][2]

Protocol 2: Analysis of Promoter Strength using Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the transcript levels of a reporter gene driven by the this compound promoter, as demonstrated in the study modifying gpd box copy numbers.[4]

1. RNA Extraction and cDNA Synthesis:

- Total RNA is extracted from fungal mycelium grown under defined conditions.

- The quality and quantity of the extracted RNA are assessed.

- First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

2. qRT-PCR Reaction:

- The qRT-PCR reaction is set up using a suitable master mix, primers specific for the reporter gene (e.g., xynB), and the synthesized cDNA as a template.[4]

- A housekeeping gene with stable expression (e.g., actin) is used as an internal control for normalization.[4]

3. Data Analysis:

- The relative expression level of the target gene is calculated using the 2-ΔΔCt method.[7]

- This provides a quantitative measure of the promoter's transcriptional activity.

Signaling Pathways and Experimental Workflows

Osmotic Stress Signaling and this compound Promoter Activation

The this compound promoter, while constitutive, is responsive to osmotic signals, leading to transcriptional activation.[1][2][6] This suggests a link between the cellular machinery for sensing and responding to changes in external osmolarity and the regulation of this central metabolic gene. The accumulation of glycerol (B35011) as a compatible osmolyte in salt-adapted cultures further indicates a reprogramming of carbon metabolism under stress, where this compound plays a crucial role.[3]

Caption: Osmotic stress signaling pathway leading to this compound promoter activation.

Experimental Workflow for Promoter Activity Quantification

The general workflow for quantifying the activity of the this compound promoter using a reporter gene involves several key steps, from the construction of the expression vector to the final data analysis.

Caption: General experimental workflow for this compound promoter activity analysis.

Conclusion

The this compound promoter remains a powerful and reliable tool for driving gene expression in filamentous fungi. Its strong, largely constitutive activity makes it suitable for a wide range of applications in research and industrial biotechnology. However, researchers should be aware of its responsiveness to environmental cues, such as osmotic stress, which can be either a factor to control for or a mechanism to be exploited for enhanced expression. The methodologies and quantitative data presented in this guide offer a comprehensive resource for the effective utilization and characterization of the this compound promoter in future studies.

References

- 1. Transcriptional Activation of the Aspergillus nidulans this compound Promoter by Osmotic Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Transcriptional activation of the Aspergillus nidulans this compound promoter by osmotic signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative characterization of filamentous fungal promoters on a single-cell resolution to discover cryptic natural products | EurekAlert! [eurekalert.org]

The Chromogenic Substrate GPDA: A Technical Guide for X-Prolyl Dipeptidyl-Aminopeptidase (DPP-IV) Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Glycyl-L-proline-p-nitroanilide (GPDA) as a chromogenic substrate for the kinetic analysis of X-Prolyl dipeptidyl-aminopeptidase, commonly known as Dipeptidyl Peptidase-IV (DPP-IV) or CD26. This enzyme is a critical target in drug discovery, particularly for the treatment of type 2 diabetes. This document outlines the enzymatic reaction, provides detailed experimental protocols, summarizes key quantitative data, and illustrates relevant biological pathways.

Introduction to this compound and X-Prolyl Dipeptidyl-Aminopeptidase

X-Prolyl dipeptidyl-aminopeptidase (EC 3.4.14.5) is a serine exopeptidase that plays a crucial role in various physiological processes by cleaving N-terminal dipeptides from polypeptides with a proline or alanine (B10760859) residue at the penultimate position.[1] One of its most well-characterized functions is the inactivation of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are key regulators of glucose homeostasis.[2][3] By degrading these hormones, DPP-IV attenuates insulin (B600854) secretion and contributes to hyperglycemia.[2] Consequently, inhibitors of DPP-IV have emerged as a significant class of oral antidiabetic agents.[3]

Glycyl-L-proline-p-nitroanilide (this compound) is a widely used chromogenic substrate for the in vitro assessment of DPP-IV activity.[4] The enzymatic cleavage of this compound by DPP-IV liberates the yellow-colored p-nitroaniline (pNA), which can be quantified spectrophotometrically. This property makes this compound an invaluable tool for enzyme characterization, inhibitor screening, and kinetic studies.

The Enzymatic Reaction

The fundamental principle of the DPP-IV assay using this compound lies in the enzymatic hydrolysis of the substrate. DPP-IV specifically recognizes and cleaves the peptide bond between the proline and the p-nitroaniline moiety. This reaction yields Glycyl-L-proline and the chromophore p-nitroaniline. The rate of p-nitroaniline formation, measured by the increase in absorbance at approximately 405 nm, is directly proportional to the DPP-IV enzyme activity.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the interaction of this compound with X-Prolyl dipeptidyl-aminopeptidase from various sources, as well as the optimal reaction conditions.

Table 1: Kinetic Parameters of this compound with X-Prolyl Dipeptidyl-Aminopeptidase (DPP-IV)

| Enzyme Source | Km (mM) | Vmax | Reference |

| Human Connective Tissues | 0.43 - 0.98 | Not Reported | [2] |

| Barley | 0.59 | Not Reported | [2] |

| Human Serum | 0.5 | 50 U/L | [2] |

| Recombinant Human DPP-IV | 0.6919 | Not Reported | [5] |

| Lactobacillus sakei | 0.192 | Higher than porcine muscle | [6] |

Table 2: Optimal Reaction Conditions for DPP-IV Assay

| Parameter | Optimal Range/Value | Enzyme Source | Reference |

| pH | 7.4 - 8.7 | General | [7] |

| pH | 9.0 | Recombinant DPP-IV (Vespa basalis) | [8] |

| pH | 7.5 | Lactobacillus sakei | [6] |

| pH | 6.5 | Lactobacillus helveticus | [9] |

| Temperature | 37 °C | General | [7] |

| Temperature | 50 °C | Recombinant DPP-IV (Vespa basalis) | [8] |

| Temperature | 55 °C | Lactobacillus sakei | [6] |

| Temperature | 45 °C | Lactobacillus helveticus | [9] |

Experimental Protocols

This section provides detailed methodologies for a standard DPP-IV enzyme activity assay and an inhibitor screening assay using this compound.

Standard DPP-IV Enzyme Activity Assay

This protocol is a generalized procedure based on common practices.[2][7] Researchers should optimize conditions for their specific enzyme and experimental setup.

Materials:

-

DPP-IV enzyme solution

-

This compound hydrochloride substrate solution (e.g., 1 mM in assay buffer)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

p-Nitroaniline (pNA) standard solution (for standard curve)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37 °C

Procedure:

-

Prepare a pNA Standard Curve:

-

Prepare serial dilutions of the pNA standard solution in assay buffer in the microplate.

-

Include a blank well with assay buffer only.

-

Read the absorbance at 405 nm.

-

Plot absorbance versus pNA concentration to generate a standard curve.

-

-

Enzyme Assay:

-

Add a specific volume of the enzyme solution to the wells of the microplate.

-

For the blank, add the same volume of assay buffer instead of the enzyme.

-

Pre-incubate the plate at 37 °C for 5-10 minutes.

-

Initiate the reaction by adding a defined volume of the pre-warmed this compound substrate solution to all wells.

-

Incubate the plate at 37 °C.

-

Measure the absorbance at 405 nm at regular time intervals (e.g., every 1-5 minutes) for a set duration (e.g., 15-60 minutes).

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the sample wells.

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Use the pNA standard curve to convert the rate of change in absorbance to the rate of pNA formation (e.g., in µmol/min).

-

Calculate the specific activity of the enzyme (e.g., in U/mg protein).

-

DPP-IV Inhibitor Screening Assay

This protocol is adapted for screening potential DPP-IV inhibitors.[5]

Materials:

-

All materials from the standard assay.

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control inhibitor (e.g., Sitagliptin).

Procedure:

-

Assay Setup:

-

In a 96-well plate, set up the following wells:

-

Blank: Assay buffer and solvent.

-

Negative Control (100% activity): Enzyme, assay buffer, and solvent.

-

Positive Control: Enzyme, assay buffer, and a known concentration of the positive control inhibitor.

-

Test Wells: Enzyme, assay buffer, and various concentrations of the test compounds.

-

-

-

Pre-incubation:

-

Add the enzyme solution to the appropriate wells.

-

Add the test compounds, positive control, or solvent to the respective wells.

-

Pre-incubate the plate at room temperature or 37 °C for a specified time (e.g., 10-30 minutes) to allow for inhibitor binding.[5]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the this compound substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm at various time points or as an endpoint reading after a fixed incubation time at 37 °C.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each test compound concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.

-

Biological Context: The Incretin Pathway

DPP-IV plays a pivotal role in glucose metabolism through its regulation of the incretin hormones GLP-1 and GIP. Understanding this pathway is crucial for appreciating the therapeutic relevance of DPP-IV inhibition.

Following a meal, GLP-1 and GIP are secreted from intestinal L-cells and K-cells, respectively. These hormones then act on pancreatic β-cells to potentiate glucose-dependent insulin secretion. GLP-1 also suppresses glucagon (B607659) secretion from pancreatic α-cells, further contributing to lower blood glucose levels. However, the biological activity of these incretins is short-lived, as they are rapidly degraded and inactivated by DPP-IV. By inhibiting DPP-IV, the circulating levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control.

Troubleshooting and Considerations

-

Interfering Substances: Compounds that have strong absorption at 405 nm can interfere with the assay.[5] It is crucial to run appropriate controls, including the test compound without the enzyme, to account for any intrinsic absorbance.

-

Substrate and Compound Solubility: Some test compounds and even chromogenic substrates may have poor aqueous solubility, requiring the use of organic solvents like DMSO.[5] However, high concentrations of organic solvents can inhibit enzyme activity. It is essential to keep the final solvent concentration low and consistent across all wells.

-

Substrate Instability: Some chromogenic and fluorogenic DPP-IV substrates can be unstable in aqueous solutions and may undergo hydrolysis in the absence of the enzyme.[5] Measuring the background hydrolysis of the substrate over time is recommended.

-

Alternative Methods: For compounds that interfere with colorimetric assays, alternative methods such as LC-MS can be employed to directly measure the formation of the Gly-Pro product.[5] Fluorescence-based assays using substrates like Gly-Pro-aminomethylcoumarin (AMC) offer higher sensitivity but may be prone to interference from fluorescent compounds. Luminescence-based assays, such as the DPPIV-Glo™ Protease Assay, provide even greater sensitivity and can circumvent issues with background fluorescence.

This technical guide provides a comprehensive resource for researchers utilizing the this compound substrate in DPP-IV enzyme assays. By understanding the underlying principles, employing robust experimental protocols, and being aware of potential challenges, scientists can effectively characterize DPP-IV activity and screen for novel inhibitors to advance research in metabolic diseases.

References

- 1. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Transcriptional Activation of the Aspergillus nidulans gpdA Promoter: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glyceraldehyde-3-phosphate dehydrogenase gene (gpdA) promoter of the filamentous fungus Aspergillus nidulans is a widely utilized strong constitutive promoter in fungal biotechnology for the high-level expression of heterologous proteins. Understanding the intricacies of its transcriptional regulation is paramount for optimizing its use in various applications, from industrial enzyme production to drug discovery. This technical guide provides a comprehensive overview of the molecular mechanisms governing the transcriptional activation of the this compound promoter, with a focus on its response to environmental cues, the key regulatory elements and transcription factors involved, and detailed experimental protocols for its study.

Core Regulatory Elements of the this compound Promoter

The transcriptional activity of the this compound promoter is governed by several key cis-acting elements located upstream of the translational start site. Deletion analysis and site-specific mutagenesis have identified crucial regions for promoter function.

Two primary upstream activating sequences (UASs) have been identified, located approximately 250 and 650 nucleotides upstream from the major transcription start point. These regions are thought to contain binding sites for transcriptional activators that drive the high basal level of this compound expression.[1]

Another critical element is the "gpd box," a sequence that, when introduced into other promoters, can significantly enhance their transcriptional output.[2] The presence of this and other elements contributes to the robust and constitutive nature of the this compound promoter.

Transcriptional Activation by Osmotic Stress

Contrary to its characterization as a purely constitutive promoter, the this compound promoter is transcriptionally activated by osmotic signals. This regulation allows the fungus to adapt to changes in the external osmotic environment. The activation is mediated by a conserved signaling pathway.

The High Osmolarity Glycerol (HOG) Pathway

In Aspergillus nidulans, the HOG pathway is a critical signaling cascade that responds to osmotic stress. This pathway is homologous to the well-characterized HOG pathway in Saccharomyces cerevisiae. Upon sensing an increase in external osmolarity, a phosphorelay system activates the Mitogen-Activated Protein Kinase (MAPK) HogA (also known as SakA). Activated HogA translocates to the nucleus, where it phosphorylates and activates downstream transcription factors.

While the direct binding of a specific transcription factor downstream of HogA to the this compound promoter has not been definitively elucidated, the bZIP transcription factor AtfA and the C2H2 zinc-finger protein MsnA are known to be involved in the osmotic stress response and are regulated by the HOG pathway. It is hypothesized that one or both of these factors, or other yet-to-be-identified transcription factors, bind to specific stress response elements within the this compound promoter to upregulate its transcription.

Caption: Osmotic Stress Signaling Pathway for this compound Activation.

Regulation by Carbon Source

The this compound gene encodes glyceraldehyde-3-phosphate dehydrogenase, a key enzyme in glycolysis. As such, its expression is also logically regulated by the availability and type of carbon source. This regulation is primarily mediated by the carbon catabolite repressor protein, CreA.

CreA is a C2H2-type zinc finger transcription factor that represses the expression of genes required for the utilization of alternative carbon sources when a preferred carbon source, such as glucose, is available. The consensus binding site for CreA is 5'-SYGGRG-3'. While direct experimental evidence for CreA binding to the this compound promoter in A. nidulans is still forthcoming, the presence of putative CreA binding sites in its promoter region and the central role of this compound in carbon metabolism strongly suggest that CreA plays a regulatory role. Under conditions of glucose repression, CreA likely binds to the this compound promoter to modulate its expression, ensuring that the cell's metabolic machinery is appropriately tuned to the available nutrients.

Quantitative Analysis of this compound Promoter Activation

Reporter gene assays have been instrumental in quantifying the transcriptional activation of the this compound promoter in response to various osmotic stressors. The following tables summarize key findings from studies using a this compound-uidA (GUS) reporter fusion.

Table 1: Effect of Gradual Adaptation to Different Osmotica on this compound Promoter Activity

| Osmoticum | Concentration | Fold Increase in GUS Activity |

| NaCl | 1.0 M | 1.4 |

| NaCl | 1.5 M | 2.1 |

| NaCl | 2.0 M | 2.7[3] |

| Na₂SO₄ | - | 8.4[3] |

| KCl | - | 7.5[3] |

| Polyethylene Glycol (PEG) | - | 4.9[3] |

Table 2: Time Course of this compound Promoter Activity After Osmotic Shock with 2 M NaCl

| Time (hours) | Fold Change in GUS Activity |

| 2 | ~0.7 (reduction) |

| 12 | ~1.0 (return to basal) |

| 24 | ~2.0 (increase) |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound promoter activation. The following sections provide protocols for key experiments.

Fungal Transformation: Protoplast-Mediated Method

This protocol describes the generation of protoplasts from A. nidulans mycelia and their subsequent transformation with a plasmid containing a this compound promoter-reporter fusion construct.

Materials:

-

A. nidulans strain (e.g., a pyrG auxotroph)

-

Complete Medium (CM) and Minimal Medium (MM) for Aspergillus

-

Lytic enzyme solution (e.g., Glucanex or a mix of cellulase (B1617823) and β-glucuronidase)

-

Osmotic stabilizer (e.g., 1.2 M MgSO₄ or 1 M sorbitol)

-

Protoplast Transformation Buffer (PTC): 40% (w/v) PEG 4000, 50 mM CaCl₂, 10 mM Tris-HCl pH 7.5

-

Plasmid DNA with this compound promoter-reporter construct and a selectable marker (e.g., pyrG)

Procedure:

-

Inoculate 10⁸ conidia of A. nidulans into 100 mL of liquid CM and incubate with shaking at 37°C for 12-16 hours.

-

Harvest the mycelia by filtration through Miracloth and wash with sterile water.

-

Resuspend the mycelia in 10 mL of osmotic stabilizer containing the lytic enzyme solution.

-

Incubate at 30°C with gentle shaking for 2-4 hours, monitoring protoplast formation microscopically.

-

Separate protoplasts from mycelial debris by filtration through sterile glass wool.

-

Pellet the protoplasts by centrifugation at 500 x g for 10 minutes and wash twice with the osmotic stabilizer.

-

Resuspend the protoplasts in a solution of osmotic stabilizer and 50 mM CaCl₂ to a final concentration of 10⁸ protoplasts/mL.

-

To 100 µL of the protoplast suspension, add 5-10 µg of plasmid DNA and incubate on ice for 20 minutes.

-

Add 1 mL of PTC solution, mix gently, and incubate at room temperature for 15 minutes.

-

Plate the transformation mix onto selective MM agar (B569324) plates with the appropriate osmotic stabilizer.

-

Incubate at 37°C for 2-4 days until transformants appear.

Caption: Protoplast-Mediated Transformation Workflow.

Reporter Gene Assays

Materials:

-

GUS Extraction Buffer: 50 mM sodium phosphate (B84403) pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 0.1% sodium lauroyl sarcosinate, 10 mM β-mercaptoethanol.

-

GUS Assay Buffer: 1 mM 4-methylumbelliferyl β-D-glucuronide (MUG) in GUS Extraction Buffer.

-

Stop Buffer: 0.2 M Na₂CO₃.

-

Fluorometer.

Procedure:

-

Grow fungal transformants under desired conditions (e.g., with and without osmotic stress).

-

Harvest mycelia, freeze in liquid nitrogen, and grind to a fine powder.

-

Resuspend the powder in GUS Extraction Buffer and clarify by centrifugation.

-

Determine the protein concentration of the supernatant.

-

Add a known amount of protein extract to pre-warmed GUS Assay Buffer and incubate at 37°C.

-

At various time points, remove aliquots and add to Stop Buffer.

-

Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (MU) using a fluorometer with excitation at 365 nm and emission at 455 nm.

-

Calculate GUS activity as pmol MU/min/mg protein.

Materials:

-

Z-Buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0.

-

o-nitrophenyl-β-D-galactopyranoside (ONPG) solution: 4 mg/mL in water.

-

Stop Solution: 1 M Na₂CO₃.

-

Spectrophotometer.

Procedure:

-

Prepare fungal cell extracts as described for the GUS assay.

-

Add a known amount of protein extract to Z-Buffer.

-

Initiate the reaction by adding ONPG solution and incubate at 30°C.

-

Stop the reaction by adding Stop Solution when a yellow color develops.

-

Measure the absorbance at 420 nm.

-

Calculate β-galactosidase activity in Miller units.

Nucleic Acid Blotting

This technique is used to determine the levels of this compound mRNA.

Procedure:

-

Extract total RNA from fungal mycelia grown under different conditions.

-

Separate the RNA by electrophoresis on a denaturing formaldehyde-agarose gel.

-

Transfer the RNA to a nylon membrane.

-

Hybridize the membrane with a labeled probe specific for the this compound transcript.

-

Wash the membrane to remove unbound probe.

-

Detect the hybridized probe to visualize and quantify the this compound mRNA.

This method is used to confirm the integration of the reporter gene construct into the fungal genome.

Procedure:

-

Isolate genomic DNA from fungal transformants.

-

Digest the DNA with appropriate restriction enzymes.

-

Separate the DNA fragments by agarose (B213101) gel electrophoresis.

-

Transfer the DNA to a nylon membrane.

-

Hybridize the membrane with a labeled probe specific for the reporter gene.

-

Wash the membrane and detect the hybridized probe to confirm the presence and copy number of the integrated construct.

Conclusion

The Aspergillus nidulans this compound promoter, while constitutively strong, exhibits a dynamic range of transcriptional regulation in response to environmental stimuli, particularly osmotic stress and carbon source availability. This regulation is orchestrated by a complex interplay of signaling pathways, transcription factors, and specific cis-acting elements within the promoter. A thorough understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the rational design of expression systems and for harnessing the full potential of this valuable biotechnological tool. Further research to identify the direct transcriptional regulators linking the HOG pathway to the this compound promoter will provide a more complete picture of its intricate control.

References

- 1. Genome-wide characterization of CreA-mediated transcriptional regulation in Aspergillus oryzae under carbon catabolite derepression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CreA-mediated repression of gene expression occurs at low monosaccharide levels during fungal plant biomass conversion in a time and substrate dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific binding sites in the alcR and alcA promoters of the ethanol regulon for the CREA repressor mediating carbon catabolite repression in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Continuous Enzymatic Assay of γ-Glutamyl Transpeptidase (GGT) using L-γ-Glutamyl-p-nitroanilide (GPDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Glutamyl Transpeptidase (GGT) is a cell-surface enzyme that plays a pivotal role in glutathione (B108866) metabolism and the detoxification of xenobiotics.[1] It catalyzes the transfer of γ-glutamyl moieties from donors like glutathione to acceptor molecules.[1][2] Elevated serum GGT levels are a well-established biomarker for liver and biliary tract diseases, and are also associated with cardiovascular disease and metabolic syndrome.[1][2] Consequently, the accurate and efficient measurement of GGT activity is crucial in both clinical diagnostics and biomedical research.

This document provides a detailed protocol for a continuous colorimetric assay for GGT activity using L-γ-glutamyl-p-nitroanilide (GPDA) as the substrate. This assay is simple, robust, and suitable for high-throughput screening of GGT inhibitors, making it a valuable tool in drug development.

Principle of the Assay

The continuous GGT assay is based on the enzymatic reaction where GGT catalyzes the transfer of the γ-glutamyl group from the chromogenic substrate, L-γ-glutamyl-p-nitroanilide (this compound), to an acceptor molecule, typically glycylglycine.[3][4][5] This reaction releases the yellow-colored product, p-nitroaniline (pNA).[3][4][5] The rate of pNA formation is directly proportional to the GGT activity in the sample and can be continuously monitored by measuring the increase in absorbance at approximately 405-418 nm.[1][3][4][5]

Signaling Pathway

Caption: Enzymatic reaction catalyzed by GGT.

Quantitative Data Summary

| Parameter | Value | Enzyme | Notes |

| Substrate | L-γ-Glutamyl-p-nitroanilide (this compound) | GGT | Chromogenic substrate |

| Acceptor | Glycylglycine | GGT | Enhances reaction rate |

| Wavelength (λ) | 405 - 418 nm | GGT | For detection of p-nitroaniline |

| pH Optimum | ~8.0 - 8.5 | GGT | Reaction is favored at alkaline pH |

| Temperature | 37 °C | GGT | Optimal for enzyme activity |

| Typical this compound Concentration | 3 mM | GGT | |

| Typical Glycylglycine Conc. | 40 mM | GGT | |

| Km for this compound | 370 - 680 µM | Bovine Kidney GGT | |

| Molar Extinction Coefficient of pNA | 8,800 M-1cm-1 at 405 nm | GGT | Used for activity calculation |

Experimental Protocol

This protocol is designed for a 96-well microplate format but can be adapted for other formats.

Materials and Reagents

-

GGT Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

L-γ-Glutamyl-p-nitroanilide (this compound) stock solution: 100 mM in DMSO

-

Glycylglycine stock solution: 1 M in deionized water

-

GGT enzyme source (e.g., purified enzyme, cell lysate, serum sample)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405-418 nm and maintaining a constant temperature of 37°C.

-

Multichannel pipette

Preparation of Working Solutions

-

GGT Reaction Buffer: Prepare 100 mM Tris-HCl and adjust the pH to 8.0 at 37°C.

-

GGT Substrate-Acceptor Mix: Prepare a fresh mix for the number of assays to be performed. For each well, you will need:

-

3 µL of 100 mM this compound stock solution

-

4 µL of 1 M Glycylglycine stock solution

-

93 µL of GGT Assay Buffer

-

This results in a final concentration of 3 mM this compound and 40 mM Glycylglycine in the reaction.

-

Assay Procedure

References

Application Notes and Protocols for the Preparation of a Gelatinase Substrate Stock Solution

These application notes provide detailed protocols for the preparation and use of a gelatinase substrate stock solution, intended for researchers, scientists, and drug development professionals involved in the study of matrix metalloproteinases (MMPs) and other gelatin-degrading enzymes.

Introduction